Jatrophane 5

Vue d'ensemble

Description

Jatrophane 5 is a natural product found in Euphorbia peplus with data available.

Applications De Recherche Scientifique

Applications anti-inflammatoires

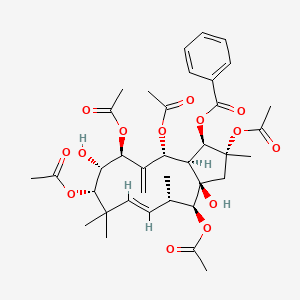

Les diterpènes jatrophanes ont été identifiés comme ayant des propriétés anti-inflammatoires significatives. Leur capacité à inhiber la production de cytokines pro-inflammatoires fait d'eux des candidats potentiels pour le traitement des maladies inflammatoires. Les structures polyoxygénées complexes des diterpènes jatrophanes sont considérées comme interagissant avec les principales voies inflammatoires, offrant une voie prometteuse pour le développement de nouveaux médicaments anti-inflammatoires {svg_1}.

Activité antivirale

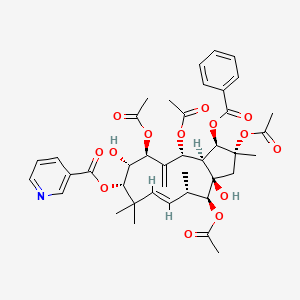

La recherche a montré que les diterpènes jatrophanes présentent une activité contre divers virus, notamment le virus chikungunya et le VIH. Leurs caractéristiques structurelles uniques leur permettent d'interférer avec les processus de réplication virale, ce qui les rend précieux pour la recherche sur les médicaments antiviraux. Le potentiel de développement de traitements à base de jatrophane pourrait être particulièrement bénéfique pour gérer les épidémies et les pandémies virales {svg_2}.

Thérapeutiques contre le cancer

Les diterpènes jatrophanes ont démontré des effets cytotoxiques sur les cellules cancéreuses, suggérant leur utilisation en thérapie anticancéreuse. Leur capacité à induire l'apoptose dans les cellules malignes sans affecter les cellules saines est d'un grand intérêt. Des études explorent les SAR (relations structure-activité) des diterpènes jatrophanes afin d'optimiser leurs propriétés anticancéreuses et de minimiser les effets secondaires {svg_3}.

Surmonter la résistance aux médicaments

L'une des applications les plus excitantes des diterpènes jatrophanes est leur capacité à inverser la résistance multi-médicamenteuse (MDR) dans les cellules cancéreuses. Ils agissent comme de puissants inhibiteurs de la P-glycoprotéine, une protéine que les cellules cancéreuses surexpriment souvent pour expulser les médicaments thérapeutiques. En inhibant cette protéine, les diterpènes jatrophanes peuvent améliorer l'efficacité des médicaments de chimiothérapie {svg_4}.

Effets neuroprotecteurs

Les diterpènes jatrophanes d'Euphorbia peplus ont été trouvés pour activer l'autophagie et inhiber la pathologie de Tau, ce qui est significatif dans le contexte des maladies neurodégénératives comme la maladie d'Alzheimer. En favorisant l'élimination des protéines toxiques et en empêchant la formation d'enchevêtrements neurofibrillaires, ces composés pourraient conduire à de nouveaux traitements pour la neurodégénérescence {svg_5}.

Avantages cardiovasculaires

Les diterpènes jatrophanes ont montré des effets curatifs sur les maladies thrombotiques, qui sont les principales causes de morbidité et de mortalité cardiovasculaires. Leur influence sur les facteurs de coagulation sanguine et l'agrégation plaquettaire pourrait être exploitée pour développer de nouveaux médicaments pour prévenir et traiter les affections thrombotiques {svg_6}.

Mécanisme D'action

Target of Action

Jatrophane 5, a natural product derived from Jatropha carcas L, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .

Mode of Action

This compound interacts with P-gp and inhibits its function . This inhibition is stronger than that of other known P-gp inhibitors such as R(+)-verapamil and Tariquidar . By inhibiting P-gp, this compound prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the efficacy of these drugs .

Biochemical Pathways

It is known that p-gp, the primary target of this compound, is involved in various biochemical pathways related to drug transport and resistance . By inhibiting P-gp, this compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

Its strong inhibition of p-gp suggests that it may enhance the bioavailability of other drugs by preventing their efflux from cells .

Result of Action

The primary molecular effect of this compound is the inhibition of P-gp, which can lead to increased intracellular concentrations of other drugs . On a cellular level, this can enhance the efficacy of these drugs, particularly in cancer cells that have developed drug resistance .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the expression of P-gp can be affected by the cellular environment, including the presence of other drugs . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Jatrophane 5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with P-glycoprotein, a transporter protein involved in multidrug resistance. This compound acts as an inhibitor of P-glycoprotein, thereby reversing multidrug resistance in cancer cells . Additionally, this compound interacts with protein kinase C, influencing various cellular processes through the phosphoinositide signaling pathway .

Cellular Effects

This compound has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate autophagy in human microglia cells, which is crucial for cellular homeostasis and the degradation of damaged organelles . Moreover, it affects gene expression by inhibiting the activity of certain transcription factors, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the C1 domain of protein kinase C, leading to its activation and subsequent regulation of vital cellular processes such as proliferation, survival, and apoptosis . This compound also inhibits the activity of P-glycoprotein by binding to its active site, preventing the efflux of chemotherapeutic drugs from cancer cells . This inhibition enhances the efficacy of chemotherapy by increasing the intracellular concentration of the drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on P-glycoprotein and its ability to activate autophagy over several weeks . Its efficacy may diminish with prolonged exposure, necessitating periodic replenishment in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits P-glycoprotein and activates autophagy without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through the cytochrome P450 enzyme system, which facilitates its biotransformation into active metabolites . These metabolites may further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration . Additionally, this compound may bind to other transporters and proteins, affecting its localization and accumulation within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . The compound may also undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or mitochondria. These modifications play a vital role in regulating the activity and function of this compound within the cell.

Propriétés

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49NO14/c1-22-17-18-39(7,8)36(55-38(49)29-16-13-19-42-20-29)31(47)33(52-25(4)44)23(2)32(51-24(3)43)30-35(54-37(48)28-14-11-10-12-15-28)40(9,56-27(6)46)21-41(30,50)34(22)53-26(5)45/h10-20,22,30-36,47,50H,2,21H2,1,3-9H3/b18-17+/t22-,30-,31+,32-,33-,34-,35+,36+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYDSECXZWCLMS-RWMROPJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098109 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210108-89-7 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benz[5,6]azuleno[7,8,1-cde]benzofuran-2,6,8-triol,4-(3,5-dihydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-3,5,10-tris(4-hydroxyphenyl)-, (3R,4R,4aS,5S,9bS,10R)-rel-(+)-](/img/structure/B1151625.png)

![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol](/img/structure/B1151637.png)